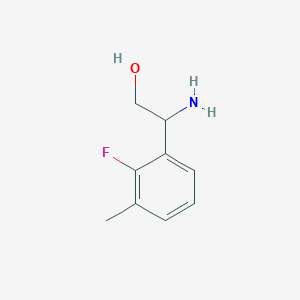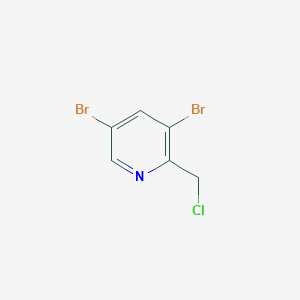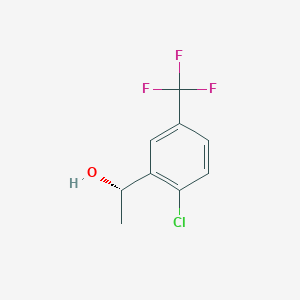
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features a phenyl ring substituted with a chlorine atom and a trifluoromethyl group, along with an ethan-1-ol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced separation techniques ensures the high enantiomeric purity of the final product.
化学反应分析
Types of Reactions
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Chloro-5-(trifluoromethyl)benzaldehyde or 2-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-(trifluoromethyl)ethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of (S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
相似化合物的比较
Similar Compounds
®-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Chloro-5-(trifluoromethyl)benzyl alcohol: Lacks the chiral center but has similar substituents on the phenyl ring.
2-Chloro-5-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
(S)-1-(2-Chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, biological activity, and interaction with chiral environments, making it valuable in asymmetric synthesis and pharmaceutical research.
属性
分子式 |
C9H8ClF3O |
|---|---|
分子量 |
224.61 g/mol |
IUPAC 名称 |
(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3/t5-/m0/s1 |
InChI 键 |
YCEDBTWVDGJDIF-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


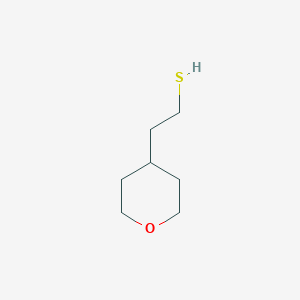
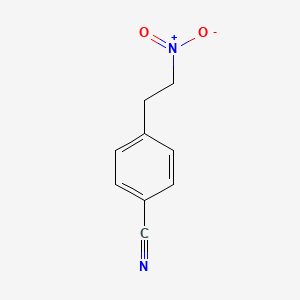
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
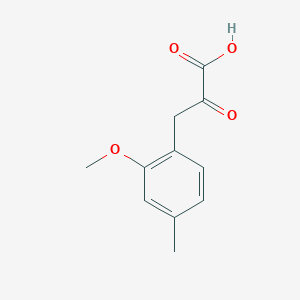
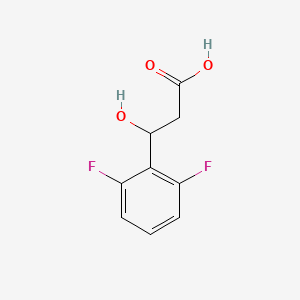
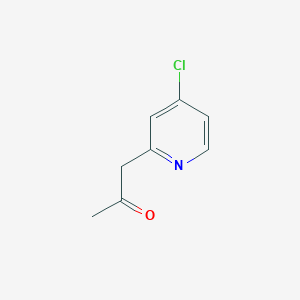
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)


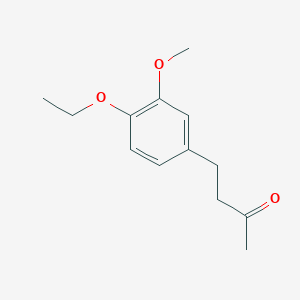
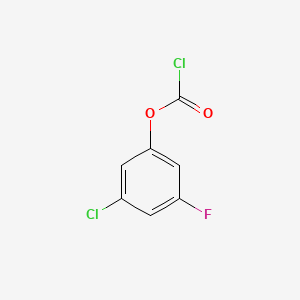
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
